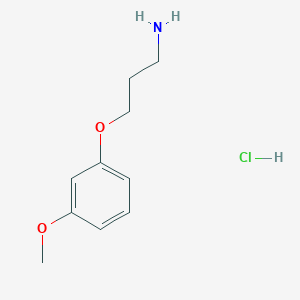

3-(3-Methoxyphenoxy)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(3-methoxyphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-4-2-5-10(8-9)13-7-3-6-11;/h2,4-5,8H,3,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBGKAAFREDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629349 | |

| Record name | 3-(3-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89718-96-7 | |

| Record name | 3-(3-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropoxy)-3-methoxybenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(3-methoxyphenoxy)propan-1-amine hydrochloride, a valuable building block in pharmaceutical and chemical research. This document details the core chemical transformations, experimental protocols, and quantitative data associated with this synthesis.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a three-step process. This pathway begins with a Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitrile group to a primary amine, and concludes with the formation of the hydrochloride salt. This method is favored for its reliability and the commercial availability of the starting materials.

The overall logical workflow of the synthesis is depicted below:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

This initial step involves the formation of an ether bond between 3-methoxyphenol and 3-chloropropanenitrile via a Williamson ether synthesis. This reaction is typically carried out in the presence of a base and a suitable solvent.

Reaction:

Caption: Williamson Ether Synthesis of the nitrile intermediate.

Detailed Methodology:

-

To a stirred solution of 3-methoxyphenol (1.0 eq) in dimethylformamide (DMF), anhydrous potassium carbonate (1.5 eq) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

3-Chloropropanenitrile (1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction is heated to 80-90°C and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(3-methoxyphenoxy)propanenitrile.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine

The second step is the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Reaction:

Caption: Reduction of the nitrile to the primary amine.

Detailed Methodology:

-

The intermediate, 3-(3-methoxyphenoxy)propanenitrile (1.0 eq), is dissolved in ethanol saturated with ammonia.

-

Raney Nickel (approximately 10% by weight of the nitrile) is carefully added to the solution under an inert atmosphere.

-

The mixture is transferred to a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized with hydrogen to 50-60 psi.

-

The reaction is stirred at room temperature for 12-18 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, the catalyst is carefully filtered off through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 3-(3-methoxyphenoxy)propan-1-amine as an oil.

Step 3: Synthesis of this compound

The final step is the conversion of the free amine into its more stable and handleable hydrochloride salt.

Reaction:

Caption: Formation of the final hydrochloride salt.

Detailed Methodology:

-

The crude 3-(3-methoxyphenoxy)propan-1-amine (1.0 eq) is dissolved in a minimal amount of diethyl ether or isopropanol.

-

The solution is cooled in an ice bath.

-

A solution of hydrochloric acid in diethyl ether (1.1 eq) is added dropwise with stirring.

-

A precipitate will form upon addition of the acidic solution.

-

The mixture is stirred in the ice bath for an additional 30 minutes.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Reactants and Stoichiometry

| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) |

| 1 | 3-Methoxyphenol | 3-Chloropropanenitrile | 1 : 1.1 |

| 2 | 3-(3-Methoxyphenoxy)propanenitrile | Hydrogen | 1 : excess |

| 3 | 3-(3-Methoxyphenoxy)propan-1-amine | Hydrochloric Acid | 1 : 1.1 |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | DMF | K₂CO₃ | 80-90 | 4-6 | 85-95 |

| 2 | Ethanolic Ammonia | Raney Nickel | Room Temp | 12-18 | 80-90 |

| 3 | Diethyl Ether | - | 0 | 0.5 | >95 |

Conclusion

This technical guide outlines a robust and efficient pathway for the synthesis of this compound. The described methodologies for the Williamson ether synthesis, nitrile reduction, and salt formation are well-established and can be readily implemented in a laboratory setting. The provided quantitative data serves as a benchmark for researchers to evaluate their synthetic outcomes. Careful control of reaction parameters is crucial for achieving high yields and purity of the final product.

An In-depth Technical Guide to the Chemical Properties of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenoxy)propan-1-amine hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and pharmacology. Its structural similarity to known neuroactive compounds suggests its potential as a modulator of various signaling pathways in the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound and its free base is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 89718-96-7 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | N/A |

| Molecular Weight | 217.7 g/mol | [1] |

| Melting Point | 108-110 °C | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Data not available | N/A |

| pKa (predicted, free base) | 9.45 ± 0.10 | [2] |

Spectroscopic Data

-

¹³C NMR (Free Base): A ¹³C NMR spectrum for 3-(3-Methoxyphenoxy)propan-1-amine has been reported.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the reductive amination of 3-methoxybenzaldehyde.

Experimental Protocol: Reductive Amination

Materials:

-

3-Methoxybenzaldehyde

-

Propan-1-amine

-

Reducing agent (e.g., sodium borohydride or lithium aluminum hydride)

-

Anhydrous solvent (e.g., ethanol or methanol)

-

Hydrochloric acid (for salt formation)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Imine Formation: Dissolve 3-methoxybenzaldehyde and a molar equivalent of propan-1-amine in an anhydrous solvent such as ethanol or methanol. The reaction is typically stirred at room temperature to form the corresponding imine.

-

Reduction: The crude imine solution is then treated with a reducing agent. For example, sodium borohydride can be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until the reduction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude 3-(3-Methoxyphenoxy)propan-1-amine free base.

-

Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a mixture of solvents like ethyl acetate and hexane as the eluent.[3]

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., methanol or diethyl ether). A solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.

-

Final Purification: The precipitated this compound can be collected by filtration, washed with a cold non-polar solvent (e.g., cold diethyl ether), and dried under vacuum.[4] Further purification can be achieved by recrystallization from an appropriate solvent system.[5]

Caption: Synthetic workflow for this compound.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final compound.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amine, ether, and aromatic moieties.

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, its structural similarity to known monoamine reuptake inhibitors, such as Nisoxetine, suggests a potential mechanism of action involving the modulation of neurotransmitter systems.[6]

The primary proposed mechanism is the inhibition of the norepinephrine transporter (NET) . By blocking the reuptake of norepinephrine from the synaptic cleft, the compound would increase the concentration and duration of action of this neurotransmitter, leading to downstream effects on adrenergic signaling.

Furthermore, based on the pharmacology of related phenoxypropanamine derivatives, there is a possibility of interaction with serotonin (5-HT) and dopamine (DA) receptors , although likely with lower affinity compared to the norepinephrine transporter. The methoxy group on the phenyl ring can influence the lipophilicity and receptor binding profile of the molecule.[5]

Caption: Proposed mechanism of action via norepinephrine transporter inhibition.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards. As a primary amine, it may be irritating to the skin, eyes, and respiratory system.

Conclusion

This compound is a compound with potential for further investigation in the field of neuroscience and drug discovery. This guide has summarized its key chemical properties, provided a general synthetic protocol, and outlined its likely mechanism of action based on structural analogy to known neuroactive compounds. Further research is warranted to fully elucidate its pharmacological profile, including its specific receptor binding affinities, in vivo efficacy, and safety profile.

References

- 1. This compound | 89718-96-7 [sigmaaldrich.com]

- 2. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery [whsysbio.net]

- 3. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buy 1-(3-Methoxyphenyl)propan-1-amine hydrochloride | 1864074-52-1 [smolecule.com]

- 6. Nisoxetine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride (CAS: 89718-96-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride. It is intended for research and informational purposes only. All laboratory work should be conducted by qualified professionals with appropriate safety precautions in place.

Chemical Identity and Physicochemical Properties

This compound is a chemical compound with potential applications in pharmaceutical research and development. While detailed experimental data for this specific compound is limited in publicly available literature, its properties can be inferred from data on the free base and structurally similar molecules.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 89718-96-7 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.70 g/mol | [1] |

| IUPAC Name | 3-(3-methoxyphenoxy)propan-1-amine;hydrochloride | [1] |

| Melting Point | 108-110 °C | [1] |

| Appearance | White to off-white solid (inferred) | General appearance of similar amine hydrochlorides |

| Solubility | Soluble in water and polar organic solvents (inferred) | General solubility of similar amine hydrochlorides |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

3-Methoxyphenol

-

3-Bromopropylamine hydrobromide

-

Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol (1.0 eq) in acetone. Add anhydrous potassium carbonate (2.0 eq) to the solution. To this suspension, add 3-bromopropylamine hydrobromide (1.1 eq) portion-wise.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Work-up and Extraction: Dissolve the crude product in diethyl ether and wash with a 1M aqueous solution of sodium hydroxide to remove any unreacted phenol. Subsequently, wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base, 3-(3-methoxyphenoxy)propan-1-amine, as an oil.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with constant stirring.

-

A white precipitate of this compound will form.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Diagram 1: Synthetic Workflow

A generalized workflow for the synthesis of the target compound.

Analytical Characterization

Comprehensive, experimentally verified spectroscopic data for this compound is scarce. The following tables summarize the available data for the free base and provide predicted data for the hydrochloride salt based on the analysis of similar structures.

Table 2: Spectroscopic Data

| Technique | Data (for free base, unless otherwise noted) | Source/Notes |

| ¹³C NMR | A ¹³C NMR spectrum is available for the free base, 3-(3-Methoxyphenoxy)propan-1-amine.[2] | The hydrochloride salt would be expected to show similar shifts, with potential downfield shifts for carbons near the protonated amine. |

| Mass Spec. | A mass spectrum (GC-MS) is available for the free base.[3] | The mass spectrum would show the molecular ion peak for the free base. |

| FT-IR | Data not available. Expected peaks: N-H stretch (primary amine salt), C-H stretch (aromatic and aliphatic), C-O stretch (ether), C=C stretch (aromatic). | Inferred from functional groups. |

| ¹H NMR | Data not available. Predicted signals: aromatic protons, methoxy protons, and three sets of aliphatic protons for the propyl chain, with broadening of the signal for the protons on the carbon adjacent to the amine due to the presence of the ammonium salt. | Inferred from chemical structure. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantitative analysis of this compound is not published. However, a general reverse-phase HPLC method can be developed based on methods for similar amine-containing compounds.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~275 nm (based on the UV absorbance of the methoxyphenoxy group).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the range of the calibration curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the concentration of the analyte in the samples by comparing the peak area to the calibration curve.

Diagram 2: Analytical Workflow

A typical workflow for the quantitative analysis by HPLC.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, its structural similarity to known neuroactive compounds suggests it may have potential as a modulator of neurotransmitter systems.

A structurally related compound, 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, is suggested to act as a neurotransmitter modulator, potentially impacting serotonin and dopamine pathways.[4] This suggests that the target compound of this guide could be a candidate for investigation in areas such as mood disorders and neurodegenerative diseases.[4]

The phenoxypropanamine scaffold is found in a number of biologically active molecules. For instance, Nisoxetine, a selective norepinephrine reuptake inhibitor, contains a similar structural motif.[5] This further supports the potential for this compound to interact with monoamine transporters.

Diagram 3: Postulated Biological Interactions

References

Technical Guide: Molecular Weight of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride, a compound of interest in various research and development applications.

Chemical Identity and Formula

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₆ClNO₂

The molecular formula is the cornerstone for calculating the molecular weight. It indicates the number of atoms of each element present in one molecule of the compound.

Calculation of Molecular Weight

The molecular weight is determined by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights of the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

Molecular Weight = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

Atomic Weights of Constituent Elements

To ensure accuracy, the standard atomic weights of the elements are utilized.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[1][2][3][4] |

| Hydrogen | H | 1.008[5][6][7][8][9] |

| Chlorine | Cl | 35.453[10][11][12][13][14] |

| Nitrogen | N | 14.007[15][16][17][18][19] |

| Oxygen | O | 15.999[20][21][22][23][24] |

Detailed Molecular Weight Calculation

Based on the molecular formula C₁₀H₁₆ClNO₂, the contribution of each element to the total molecular weight is calculated:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total Molecular Weight | 217.696 |

Therefore, the molecular weight of this compound is 217.70 g/mol (rounded to two decimal places). This value is consistent with established chemical data.[25]

Significance in Research and Development

The precise molecular weight is a critical parameter in a multitude of experimental and developmental procedures, including:

-

Stoichiometric Calculations: Essential for determining the exact quantities of reactants and products in chemical reactions.

-

Solution Preparation: Used to accurately prepare solutions of known molarity for various assays and experiments.

-

Pharmacokinetics and Drug Metabolism Studies: The molecular weight influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

-

Analytical Chemistry: Crucial for techniques such as mass spectrometry, where the mass-to-charge ratio is a key identifier.

This guide provides the fundamental data and methodology for understanding and utilizing the molecular weight of this compound in a scientific setting.

References

- 1. byjus.com [byjus.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. youtube.com [youtube.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Chlorine - Wikipedia [en.wikipedia.org]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 14. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. youtube.com [youtube.com]

- 17. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 20. fiveable.me [fiveable.me]

- 21. princeton.edu [princeton.edu]

- 22. Oxygen - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 25. 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride | 100840-60-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to Structural Analogs of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride as Norepinephrine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride, a core scaffold for potent and selective norepinephrine reuptake inhibitors (NRIs). The document delves into their synthesis, structure-activity relationships (SAR), and the experimental protocols for their evaluation. This information is critical for the rational design and development of novel therapeutics targeting the norepinephrine transporter (NET).

Core Compound and its Significance

3-(3-Methoxyphenoxy)propan-1-amine and its structural analogs belong to the class of aryloxypropanamines. This chemical class has garnered significant attention in medicinal chemistry due to its members' ability to modulate the reuptake of monoamine neurotransmitters. A prominent example is Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The core structure consists of a phenoxy ring, a three-carbon propane chain, and a terminal amine group. Modifications to each of these components can significantly impact the potency and selectivity of the compounds for the norepinephrine transporter (NET) over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).

Structure-Activity Relationship (SAR) and Quantitative Data

The pharmacological activity of 3-(3-Methoxyphenoxy)propan-1-amine analogs is highly dependent on the nature and position of substituents on the phenoxy ring, as well as modifications to the propanamine side chain. The following table summarizes the in vitro binding affinities (Ki) of several key analogs for the human norepinephrine, serotonin, and dopamine transporters.

| Compound | Phenoxy Ring Substitution | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity | NET/DAT Selectivity |

| (±)-3-(3-Methoxyphenoxy)propan-1-amine | 3-OCH3 | 15 | 230 | 2500 | 15.3 | 166.7 |

| Atomoxetine ((R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine) | 2-CH3 | 5 | 77 | 1451 | 15.4 | 290.2 |

| Nisoxetine ((±)-N-Methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine) | 2-OCH3 | 0.8 | 800 | 320 | 1000 | 400 |

| Fluoxetine ((±)-N-Methyl-3-(4-trifluoromethylphenoxy)-3-phenylpropan-1-amine) | 4-CF3 | 120 | 1 | 2000 | 0.008 | 16.7 |

| (±)-3-(4-Methoxyphenoxy)propan-1-amine | 4-OCH3 | 25 | 150 | 3500 | 6 | 140 |

| (±)-3-Phenoxypropan-1-amine | Unsubstituted | 50 | 500 | 5000 | 10 | 100 |

Experimental Protocols

General Synthesis of N-Methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amines

This protocol describes a general method for the synthesis of N-methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amines, which are structural analogs of the core compound.

Step 1: Synthesis of 3-Chloro-1-phenylpropan-1-one

-

To a stirred solution of acetophenone (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-1-phenylpropan-1-one.

Step 2: Synthesis of 3-Methylamino-1-phenylpropan-1-one hydrochloride

-

Dissolve 3-chloro-1-phenylpropan-1-one (1.0 eq) in a suitable solvent like ethanol.

-

Add an excess of methylamine (in a suitable solvent like ethanol or as a gas) (3-5 eq) and stir the mixture at room temperature for 24 hours in a sealed vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

Acidify the residue with ethereal HCl to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold ether, and dry to obtain 3-methylamino-1-phenylpropan-1-one hydrochloride.

Step 3: Synthesis of 3-Methylamino-1-phenylpropan-1-ol

-

Suspend 3-methylamino-1-phenylpropan-1-one hydrochloride (1.0 eq) in a suitable solvent like methanol.

-

Cool the suspension to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove methanol and extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-methylamino-1-phenylpropan-1-ol.

Step 4: Synthesis of N-Methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amine

-

To a stirred solution of the desired substituted phenol (1.2 eq) in a suitable solvent like anhydrous dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 3-methylamino-1-phenylpropan-1-ol (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amine.

Norepinephrine Transporter (NET) Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the human norepinephrine transporter (hNET).

Materials:

-

HEK293 cells stably expressing hNET

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand: [³H]Nisoxetine (specific activity 70-90 Ci/mmol)

-

Non-specific binding control: 10 µM Desipramine

-

Test compounds

-

Glass fiber filters (Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hNET cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4 °C.

-

Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (final concentration ~1 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.

-

Test Compound: 50 µL of test compound dilution, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4 °C for 2 hours.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Norepinephrine Transporter (NET) Signaling Pathway

Potential Research Applications of 3-(3-Methoxyphenoxy)propan-1-amine HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The hydrochloride salt of 3-(3-Methoxyphenoxy)propan-1-amine is a stable, water-soluble compound, making it amenable for use in a variety of in vitro and in vivo experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂ · HCl |

| Molecular Weight | 217.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and ethanol |

Synthesis

The synthesis of 3-(3-Methoxyphenoxy)propan-1-amine typically proceeds via a reductive amination pathway.

Experimental Protocol: Reductive Amination

-

Reaction Setup: A solution of 3-methoxybenzaldehyde and propan-1-amine (in a 1:1 molar ratio) is prepared in a suitable solvent such as methanol or ethanol.

-

Reduction: A reducing agent, for example, sodium borohydride or hydrogen gas with a palladium on carbon (Pd/C) catalyst, is cautiously added to the reaction mixture.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated and monitored for completion using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography or recrystallization.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Potential Pharmacological Activity and Research Applications

The pharmacological profile of aryloxypropanamines is heavily influenced by the substitution pattern on the phenoxy ring. While direct binding or functional data for the meta-methoxy analog is unavailable, the following can be inferred from its structural isomers:

-

ortho-substituted analogs , such as Nisoxetine (N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine), are potent and selective norepinephrine reuptake inhibitors (NRIs).

-

para-substituted analogs , such as fluoxetine (a trifluoromethyl derivative), are potent and selective serotonin reuptake inhibitors (SSRIs).

Given that 3-(3-Methoxyphenoxy)propan-1-amine HCl possesses a meta-methoxy group, its selectivity profile for monoamine transporters is not immediately predictable. It may exhibit activity as a selective NRI, a selective SRI, or a dual NRI/SRI. This ambiguity makes it an interesting candidate for pharmacological screening.

Primary Research Application: Monoamine Transporter Profiling

The primary and most immediate research application for this compound is to determine its binding affinity and functional potency at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Secondary Research Applications

Depending on its selectivity profile, 3-(3-Methoxyphenoxy)propan-1-amine HCl could be a valuable tool for:

-

Investigating the role of norepinephrine and/or serotonin in animal models of neurological and psychiatric disorders , such as depression, anxiety, and ADHD.

-

Structure-activity relationship (SAR) studies to further probe the influence of substituent positioning on transporter selectivity.

-

Serving as a scaffold for the development of novel therapeutic agents with tailored monoamine transporter inhibition profiles.

Proposed Experimental Workflows

In Vitro Characterization

The initial characterization of 3-(3-Methoxyphenoxy)propan-1-amine HCl would involve a series of in vitro assays to determine its pharmacological profile.

In Vitro Experimental Workflow

Experimental Protocol: Radioligand Binding Assay (Hypothetical for NET)

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

-

Competition Binding: Cell membranes are incubated with a fixed concentration of a radiolabeled NET ligand (e.g., [³H]-Nisoxetine) and varying concentrations of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

-

Incubation and Termination: The reaction is incubated to allow for binding equilibrium, then rapidly terminated by filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (K_i) of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Experimental Protocol: Synaptosomal Reuptake Assay (Hypothetical for Norepinephrine)

-

Synaptosome Preparation: Synaptosomes are prepared from the cortex of rat brains by homogenization and differential centrifugation.

-

Assay Buffer: A Krebs-Ringer buffer, saturated with 95% O₂/5% CO₂, is used.

-

Inhibition Assay: Synaptosomes are pre-incubated with varying concentrations of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

-

Uptake Initiation: The uptake of norepinephrine is initiated by the addition of [³H]-norepinephrine.

-

Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [³H]-norepinephrine taken up by the synaptosomes is determined by liquid scintillation counting.

-

Data Analysis: The concentration of 3-(3-Methoxyphenoxy)propan-1-amine HCl that inhibits 50% of norepinephrine uptake (IC₅₀) is calculated.

Quantitative Data for Structurally Related Compounds

Due to the lack of specific data for 3-(3-Methoxyphenoxy)propan-1-amine HCl, the following table summarizes data for its ortho- and para-substituted analogs to provide a contextual reference.

| Compound | Transporter | Assay Type | K_i (nM) | IC₅₀ (nM) | Reference |

| Nisoxetine (ortho-methoxy analog) | NET | Binding | 0.8 | - | [1] |

| SERT | Binding | ~800 | - | [1] | |

| DAT | Binding | ~320 | - | [1] | |

| Fluoxetine (para-CF₃ analog) | SERT | Binding | 0.9 | - | - |

| NET | Binding | 130 | - | - | |

| DAT | Binding | 2000 | - | - |

Potential Signaling Pathways

Inhibition of monoamine transporters by compounds like 3-(3-Methoxyphenoxy)propan-1-amine HCl is expected to increase the synaptic concentration of norepinephrine and/or serotonin, leading to enhanced activation of their respective postsynaptic receptors and downstream signaling cascades.

References

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. This document details the compound's chemical and physical properties, outlines a plausible, detailed experimental protocol for its synthesis, and discusses its role in the development of norepinephrine reuptake inhibitors (NRIs). Included are structured data tables for easy reference, as well as mandatory visualizations of a key signaling pathway and a representative experimental workflow, generated using Graphviz (DOT language), to facilitate a deeper understanding of its application and synthesis.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of a methoxyphenoxy group linked to a propanamine chain, which is present as a hydrochloride salt. This structure makes it a valuable building block for more complex molecules with therapeutic applications.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 89718-96-7 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | N/A |

| Molecular Weight | 217.7 g/mol | [1] |

| Melting Point | 108-110 °C | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the etherification of 3-methoxyphenol, followed by the reduction of a nitrile intermediate and subsequent formation of the hydrochloride salt. The following is a detailed, plausible experimental protocol based on analogous syntheses of phenoxypropanamine derivatives.

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

-

Reaction Setup: To a stirred solution of 3-methoxyphenol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 eq.) as a base.

-

Addition of Alkylating Agent: Add 3-chloropropanenitrile (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-(3-methoxyphenoxy)propanenitrile by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 3-(3-Methoxyphenoxy)propanenitrile to 3-(3-Methoxyphenoxy)propan-1-amine

-

Reaction Setup: In a high-pressure reactor, dissolve the purified 3-(3-methoxyphenoxy)propanenitrile (1.0 eq.) in a suitable solvent like ethanol or methanol, saturated with ammonia.

-

Catalyst Addition: Add a catalytic amount of Raney nickel or a palladium-based catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 3-(3-methoxyphenoxy)propan-1-amine.

Step 3: Formation of this compound

-

Dissolution: Dissolve the crude 3-(3-methoxyphenoxy)propan-1-amine in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the pH is acidic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold anhydrous solvent and dry it under vacuum to obtain pure this compound.

Application as a Pharmaceutical Intermediate: Norepinephrine Reuptake Inhibitors

This compound serves as a key intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs). NRIs are a class of antidepressant medications that function by blocking the action of the norepinephrine transporter (NET).[2] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2][3]

Signaling Pathway of Norepinephrine Reuptake Inhibition

The following diagram illustrates the mechanism of action of a norepinephrine reuptake inhibitor at the synaptic level.

Caption: Norepinephrine reuptake inhibitor (NRI) signaling pathway.

Experimental Workflow

The synthesis and purification of this compound as a pharmaceutical intermediate follows a structured workflow to ensure purity and consistency.

Caption: General experimental workflow for the synthesis of the intermediate.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Its primary application lies in the development of norepinephrine reuptake inhibitors, a clinically significant class of drugs. This guide provides the foundational technical information required for researchers and drug development professionals working with this important compound.

References

Biological Activity of Methoxyphenoxy Propanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited by methoxyphenoxy propanamine derivatives. The core structure, characterized by a methoxyphenoxy group linked to a propanamine backbone, serves as a versatile scaffold for the development of novel therapeutic agents across various disease areas. This document summarizes key quantitative data, details experimental methodologies for cited biological assays, and visualizes relevant pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Cardiovascular Activity: Adrenergic Receptor Antagonism

A significant area of investigation for methoxyphenoxy propanamine derivatives has been their potential as cardiovascular agents, particularly as adrenergic receptor antagonists. Certain analogs have demonstrated potent activity at both α1- and β1-adrenoceptors, suggesting their potential utility in the management of conditions such as hypertension and cardiac arrhythmias.

Quantitative Cardiovascular Activity Data

The following table summarizes the adrenolytic activity of a series of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol derivatives. These compounds have been evaluated for their ability to antagonize α1- and β1-adrenergic receptors, crucial targets in cardiovascular therapy.[1][2]

| Compound | α1-Adrenolytic Activity (pA2) | β1-Adrenolytic Activity (pA2) |

| (RS)-3a (Methyl derivative) | 7.2 ± 0.1 | 8.1 ± 0.2 |

| (RS)-3b (2,3-Dimethoxy) | 7.5 ± 0.1 | 8.5 ± 0.2 |

| (RS)-3c (2,4-Dimethoxy) | 7.3 ± 0.2 | 8.3 ± 0.1 |

| (RS)-3d (2,5-Dimethoxy) | 7.6 ± 0.1 | 8.7 ± 0.2 |

| (RS)-3e (2,6-Dimethoxy) | 7.1 ± 0.1 | 8.0 ± 0.1 |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols: Adrenergic Receptor Binding Assays

Objective: To determine the antagonist affinity of test compounds for α1- and β1-adrenergic receptors.

Methodology:

-

Tissue Preparation: Isolated rat vas deferens (for α1) and guinea pig atria (for β1) are used. Tissues are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

Agonist Concentration-Response Curves: Cumulative concentration-response curves to a standard agonist (e.g., phenylephrine for α1, isoprenaline for β1) are established to determine the baseline response.

-

Antagonist Incubation: The tissues are incubated with the test methoxyphenoxy propanamine derivative at various concentrations for a predetermined period (e.g., 30-60 minutes).

-

Shift in Agonist Response: Following incubation, a second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

-

Data Analysis: The Schild plot analysis is used to determine the pA2 value, which quantifies the antagonist potency. A linear regression of log(concentration ratio - 1) versus the negative logarithm of the antagonist concentration is performed. The x-intercept of this regression provides the pA2 value.

Anti-inflammatory Activity

Derivatives of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol have been investigated for their anti-inflammatory properties. These compounds have shown the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of selected morpholinopyrimidine derivatives, as indicated by their ability to inhibit nitric oxide production in RAW 264.7 macrophages.

| Compound | NO Inhibition (%) at 12.5 µM | IC50 (µM) for NO Inhibition |

| V4 (4-methoxy) | 78.3 ± 2.1 | 8.5 ± 0.4 |

| V8 (4-fluoro) | 85.1 ± 1.8 | 6.2 ± 0.3 |

Signaling Pathway of LPS-Induced Inflammation

The diagram below illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of inflammatory mediators like nitric oxide.

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Protocols: Nitric Oxide (NO) Production Assay

Objective: To quantify the inhibitory effect of test compounds on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the methoxyphenoxy propanamine derivatives. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. IC50 values are determined from the dose-response curves.

Antibacterial and Antimycobacterial Activity

N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which share structural similarities with the broader class of phenoxy propanamine derivatives, have been evaluated for their efficacy against bacterial and mycobacterial pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides against Staphylococcus aureus and Mycobacterium tuberculosis.[3][4][5]

| Compound | R-group | MIC (µM) vs. S. aureus (MRSA) | MIC (µM) vs. M. tuberculosis H37Ra |

| 4a | 2-propoxy | 12 | >100 |

| 4b | 3-propoxy | >100 | 50 |

| 5a | 2-isopropoxy | 25 | 48 |

| 5b | 3-isopropoxy | >100 | 24 |

| 6a | 2-butoxy | 12 | >100 |

| 6b | 3-butoxy | >100 | 23 |

| Ampicillin | - | 50 | - |

| Rifampicin | - | - | 0.25 |

Experimental Workflow: MIC Determination

The diagram below outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (S. aureus or M. tuberculosis). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus; 37°C for 7-14 days for M. tuberculosis).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The diverse biological activities of methoxyphenoxy propanamine derivatives highlight their potential as a foundational scaffold for the development of new therapeutic agents. The data presented in this guide demonstrate promising activities in the cardiovascular, anti-inflammatory, and antimicrobial arenas. The detailed experimental protocols and visual workflows are intended to provide a practical resource for researchers to build upon these findings.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.

-

Mechanism of Action studies: To elucidate the precise molecular mechanisms underlying their observed biological effects.

-

In vivo efficacy and safety profiling: To translate the promising in vitro findings into preclinical and, ultimately, clinical development.

This technical guide serves as a comprehensive starting point for scientists and drug development professionals interested in harnessing the therapeutic potential of methoxyphenoxy propanamine derivatives.

References

- 1. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphtha" by Eoghan Nevin, Aidan Coffey et al. [sword.mtu.ie]

In-Vitro Research Applications of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide aims to provide a comprehensive overview of the in-vitro research applications of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride. However, a thorough review of publicly available scientific literature reveals a significant scarcity of specific in-vitro studies, quantitative data, and detailed experimental protocols for this particular compound. The information that is available is largely centered on its chemical properties, synthesis, and speculative biological activities based on structural similarities to other well-characterized molecules.

Overview and Potential Areas of Investigation

This compound is a primary amine that is commercially available for research purposes.[1][2] Structurally, it belongs to the class of aryloxypropanamines, a scaffold present in various biologically active compounds.[2][3] Much of the discussion around its potential utility stems from its resemblance to molecules known to interact with the central nervous system.[4]

Based on the limited information and the chemical structure, potential, yet unproven, in-vitro research applications could include:

-

Neurotransmitter Transporter Inhibition: The structural similarity to compounds like nisoxetine, a selective norepinephrine reuptake inhibitor, suggests that this compound could be investigated for its effects on monoamine transporters (norepinephrine, serotonin, and dopamine).[3][5]

-

Receptor Binding Assays: Its amine and ether functionalities could allow it to interact with various G-protein coupled receptors (GPCRs). A related compound, 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, has been suggested to have modulatory effects on serotonin and dopamine pathways.[4]

-

Anticancer Research: Some phenoxy and aromatic amine-containing compounds have demonstrated cytotoxic effects against cancer cell lines.[3][4] This suggests a potential, though unexplored, avenue for in-vitro cancer research.

It is crucial to emphasize that these are hypothetical applications based on chemical structure and data from related but distinct molecules. Currently, there is no published research to substantiate these claims for this compound specifically.

Quantitative Data Summary

A comprehensive search of scientific databases and chemical supplier information did not yield any quantitative in-vitro data for this compound. This includes, but is not limited to:

-

IC50 values (half-maximal inhibitory concentration)

-

EC50 values (half-maximal effective concentration)

-

Ki values (inhibitor binding affinity)

-

Receptor binding affinities (e.g., Kd)

The absence of this data indicates that the compound is either not extensively studied, or the research has not been made public.

Experimental Protocols

Detailed experimental protocols for in-vitro assays involving this compound are not available in the public domain. However, should a researcher wish to investigate this compound, standard protocols for the following assays could be adapted.

Hypothetical Protocol: Neurotransmitter Transporter Uptake Assay

This protocol is a generalized example and would require optimization for the specific transporter and cell line.

-

Cell Culture: Culture a suitable cell line expressing the transporter of interest (e.g., HEK293 cells stably transfected with the human norepinephrine transporter, NET).

-

Assay Preparation: Seed the cells in a 96-well plate and grow to confluence. On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Prepare serial dilutions of this compound in KRH buffer. Add the compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a known inhibitor (e.g., nisoxetine for NET) as a positive control.

-

Substrate Addition: Add a radiolabeled substrate (e.g., [3H]-norepinephrine) to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Hypothetical Protocol: cAMP Accumulation Assay for GPCR Activation

This protocol is a generalized example for assessing the activation of a Gs-coupled receptor.

-

Cell Culture: Culture a cell line expressing the GPCR of interest (e.g., CHO-K1 cells) in a suitable medium.

-

Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Prepare dilutions of this compound in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add the compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a known agonist as a positive control.

-

Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

-

cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or fluorescence polarization.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Due to the lack of specific in-vitro research, no established signaling pathways or experimental workflows involving this compound can be visualized. However, hypothetical workflows for the experimental protocols described above can be represented.

Caption: A generalized workflow for an in-vitro neurotransmitter uptake assay.

Caption: A potential signaling cascade for a hypothetical Gs-coupled GPCR agonist.

Conclusion

While this compound is available as a research chemical, there is a notable absence of published in-vitro studies to define its biological activity. The information presented in this guide is based on structural analogies and provides a framework for potential future investigations. Researchers interested in this compound will need to conduct foundational in-vitro experiments to characterize its pharmacological profile. The hypothetical protocols and workflows provided herein can serve as a starting point for such endeavors. Further research is essential to elucidate the true in-vitro uses of this compound.

References

- 1. 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride | 100840-60-6 | Benchchem [benchchem.com]

- 2. Buy 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride | 1366407-75-1 [smolecule.com]

- 3. Buy 1-(3-Methoxyphenyl)propan-1-amine hydrochloride | 1864074-52-1 [smolecule.com]

- 4. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]

- 5. Nisoxetine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 3-(3-Methoxyphenoxy)propan-1-amine HCl, a valuable intermediate in pharmaceutical research, starting from 3-methoxybenzaldehyde. The described synthetic route involves a three-step process: a Knoevenagel condensation, followed by a comprehensive reduction of the resulting α,β-unsaturated nitrile, and concluding with the formation of the hydrochloride salt.

Synthetic Pathway Overview

The synthesis commences with the Knoevenagel condensation of 3-methoxybenzaldehyde with malononitrile to yield 2-(3-methoxybenzylidene)malononitrile. This intermediate is then subjected to catalytic hydrogenation, which concurrently reduces both the carbon-carbon double bond and the two nitrile groups to a primary amine, affording 3-(3-methoxyphenyl)propan-1-amine. The final step involves the conversion of the free amine to its more stable hydrochloride salt.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Methoxybenzaldehyde |  | C₈H₈O₂ | 136.15 | Colorless to pale yellow liquid |

| 2-(3-Methoxybenzylidene)malononitrile |  | C₁₁H₈N₂O | 184.19 | Solid |

| 3-(3-Methoxyphenyl)propan-1-amine |  | C₁₀H₁₅NO | 165.23 | Liquid |

| 3-(3-Methoxyphenyl)propan-1-amine HCl |  | C₁₀H₁₆ClNO | 201.69 | Solid |

Table 2: Experimental Data and Spectroscopic Analysis

| Compound | Typical Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-(3-Methoxybenzylidene)malononitrile | 90-95 | 80-82 | 8.88 (s, 1H), 8.81 (d, 1H), 8.46 (d, 1H), 7.83 (s, 1H), 7.51 (dd, 1H)[1] | 156.5, 154.6, 152.3, 135.6, 127.0, 124.3, 112.9, 111.9, 85.6[1] | ~2220 (C≡N), ~1600 (C=C) |

| 3-(3-Methoxyphenyl)propan-1-amine | 85-90 | N/A (Liquid) | 7.15 (t, 1H), 6.70 (m, 3H), 3.75 (s, 3H), 2.65 (t, 2H), 2.55 (t, 2H), 1.70 (quint, 2H), 1.40 (br s, 2H) | 159.8, 144.2, 129.4, 120.8, 114.2, 111.3, 55.1, 42.2, 33.8, 31.5 | ~3360, ~3280 (N-H), ~1600, ~1490 (Aromatic C=C) |

| 3-(3-Methoxyphenyl)propan-1-amine HCl | >95 | Not available | - | - | ~3000-2800 (N⁺-H), ~1600, ~1490 (Aromatic C=C) |

Experimental Protocols

Step 1: Synthesis of 2-(3-Methoxybenzylidene)malononitrile

This procedure follows a Knoevenagel condensation protocol.[2][3]

Materials:

-

3-Methoxybenzaldehyde (1.0 eq)

-

Malononitrile (1.05 eq)

-

Ammonium acetate (0.1 eq)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

In a round-bottom flask, dissolve 3-methoxybenzaldehyde in ethanol.

-

Add malononitrile and a catalytic amount of ammonium acetate to the solution.

-

Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain 2-(3-methoxybenzylidene)malononitrile.

Step 2: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

This step involves the catalytic hydrogenation of the intermediate product.[4]

Materials:

-

2-(3-Methoxybenzylidene)malononitrile (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ethanol or Methanol

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-(3-methoxybenzylidene)malononitrile in ethanol or methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-methoxyphenyl)propan-1-amine as an oil. The crude product can be purified by vacuum distillation if necessary.

Step 3: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine HCl

This is the final salt formation step.

Materials:

-

3-(3-Methoxyphenyl)propan-1-amine (1.0 eq)

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or dioxane)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the crude 3-(3-methoxyphenyl)propan-1-amine in anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent dropwise with stirring.

-

A white precipitate of 3-(3-methoxyphenyl)propan-1-amine HCl will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield the final 3-(3-methoxyphenyl)propan-1-amine HCl.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Potential Biological Interaction Pathway

Phenoxypropanamine derivatives are known to interact with various biological targets. For instance, nisoxetine, a structurally related compound, is a selective norepinephrine reuptake inhibitor.[5] This suggests that 3-(3-Methoxyphenoxy)propan-1-amine and its analogs could potentially modulate neurotransmitter systems.

References

Application Note: Reductive Amination Protocol for the Synthesis of N-(3-(3-Methoxyphenoxy)propyl)cyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-(3-(3-methoxyphenoxy)propyl)cyclopentanamine via reductive amination of 3-(3-Methoxyphenoxy)propan-1-amine with cyclopentanone. The method utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, ensuring high yields and purity.[1][2][3] This protocol is designed for professionals in organic synthesis and drug development, offering a reliable method for the formation of carbon-nitrogen bonds.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the preparation of primary, secondary, and tertiary amines.[4] This two-step, one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in-situ reduction.[4] Sodium triacetoxyborohydride is a preferred reducing agent due to its mild nature and selectivity for the iminium ion over the carbonyl starting material, which minimizes side reactions.[1][3][5] This method is highly functional group tolerant and avoids the overalkylation issues often associated with direct alkylation of amines. The target compound, N-(3-(3-methoxyphenoxy)propyl)cyclopentanamine, is a secondary amine synthesized from the primary amine 3-(3-Methoxyphenoxy)propan-1-amine and cyclopentanone.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-(3-Methoxyphenoxy)propan-1-amine | C10H15NO2 | 181.23 | 6451-26-9 |

| Cyclopentanone | C5H8O | 84.12 | 120-92-3 |

| Sodium Triacetoxyborohydride (STAB) | C6H10BNaO6 | 211.94 | 56553-60-7 |

| 1,2-Dichloroethane (DCE) | C2H4Cl2 | 98.96 | 107-06-2 |

| Acetic Acid (glacial) | C2H4O2 | 60.05 | 64-19-7 |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 |

Experimental Protocol

This protocol details the direct reductive amination procedure for the synthesis of N-(3-(3-methoxyphenoxy)propyl)cyclopentanamine.

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(3-Methoxyphenoxy)propan-1-amine (1.0 eq).

-

Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

-

Add cyclopentanone (1.0-1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

-

In a separate container, weigh sodium triacetoxyborohydride (1.3-1.5 eq) and add it to the reaction mixture in one portion.

-

If the reaction is sluggish, a catalytic amount of glacial acetic acid (1-2 eq) can be added. For reactions with ketones, acetic acid is often used as a catalyst.[1][3]

Reaction and Work-up:

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[4]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(3-(3-methoxyphenoxy)propyl)cyclopentanamine.

Reaction Scheme

Caption: Reductive amination of 3-(3-Methoxyphenoxy)propan-1-amine with cyclopentanone.

Experimental Workflow

Caption: Experimental workflow for the synthesis of the target secondary amine.

Data Summary

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-(3-Methoxyphenoxy)propan-1-amine | C10H15NO2 | 181.23 | 164-165 @ 13 Torr | 1.040 (Predicted) |

| Cyclopentanone | C5H8O | 84.12 | 130.6 | 0.951 |